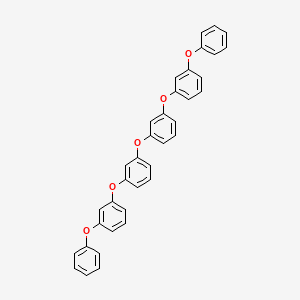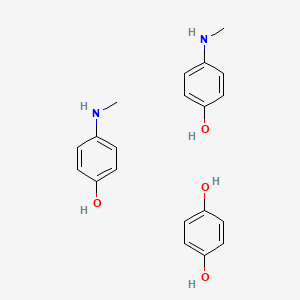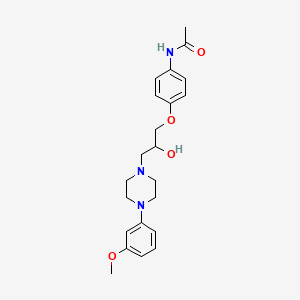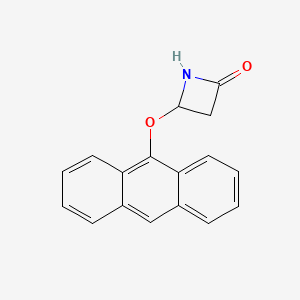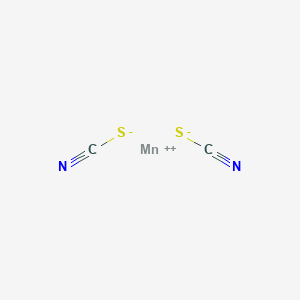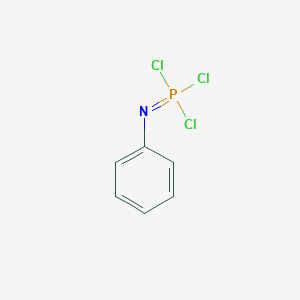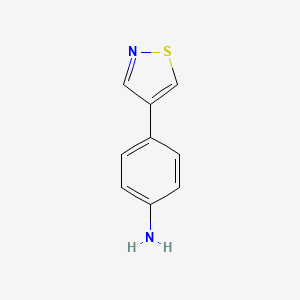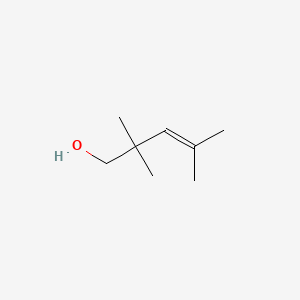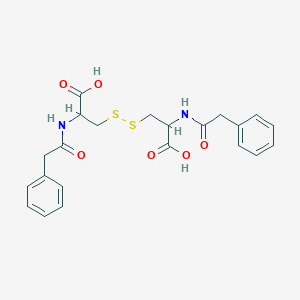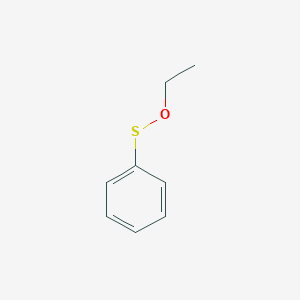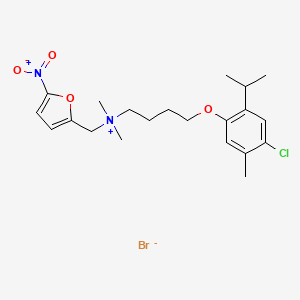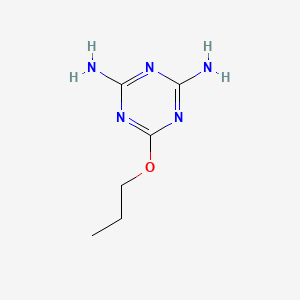
s-Triazine, 2,4-diamino-6-propoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propoxy-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C6H11N5O. It is part of the triazine family, which is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound is characterized by its triazine ring structure, which is a six-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-propoxy-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with propyl alcohol under acidic conditions. The process can be summarized as follows:
Starting Materials: Cyanoguanidine and propyl alcohol.
Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst.
Procedure: The mixture is heated to promote the condensation reaction, leading to the formation of the triazine ring.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of 6-propoxy-1,3,5-triazine-2,4-diamine may involve a continuous flow process to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
6-Propoxy-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the propoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Condensation Reactions: The compound can form condensation products with aldehydes and ketones, resulting in the formation of Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted triazines, Schiff bases, and various triazine derivatives with altered functional groups .
Scientific Research Applications
6-Propoxy-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are explored for their potential as catalysts and ligands in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new anticancer drugs.
Mechanism of Action
The mechanism of action of 6-propoxy-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s triazine ring structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: Known for its use in the synthesis of fluorescent sensors and hydrogels.
6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine: Explored for its antimalarial activity.
Propazine: A herbicide with a similar triazine structure, used in agriculture to control weed growth.
Uniqueness
6-Propoxy-1,3,5-triazine-2,4-diamine is unique due to its specific propoxy substitution, which imparts distinct chemical properties and biological activities. This substitution enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6295-15-4 |
|---|---|
Molecular Formula |
C6H11N5O |
Molecular Weight |
169.19 g/mol |
IUPAC Name |
6-propoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H11N5O/c1-2-3-12-6-10-4(7)9-5(8)11-6/h2-3H2,1H3,(H4,7,8,9,10,11) |
InChI Key |
KVMMIYOZBPTUQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


